molecular formula C10H12BrClO4 B2687260 Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate CAS No. 149416-33-1

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B2687260
CAS No.: 149416-33-1
M. Wt: 311.56
InChI Key: JKKDXLXBGLGRJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate is a useful research compound. Its molecular formula is C10H12BrClO4 and its molecular weight is 311.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cycloaddition Reactions and Synthesis

  • Cycloaddition Reactions : Certain cyclopropane derivatives undergo cycloaddition reactions, leading to the formation of complex bicyclic structures. For instance, halomethylenecyclopropanes can participate in dimerizations and cross-cycloaddition reactions to yield disubstituted dispiro[2.0.2.2]octanes. These reactions are significant for synthesizing complex molecular architectures from simpler precursors, highlighting the utility of halogenated compounds in organic synthesis (Bottini & Cabral, 1978).

  • Synthesis in Biphasic Systems : The reaction involving dialkyl acetylenedicarboxylates with ethyl bromopyruvate or α-chlorocarbonyl compounds can lead to the synthesis of furan tricarboxylates or related compounds in excellent yield. This method demonstrates the versatility of halogenated esters in facilitating organic transformations in biphasic water–ether solvent systems, which is crucial for developing more efficient and environmentally benign synthetic methodologies (Sabbaghan & Yousefi, 2015).

  • Decarboxylative Acylation : The use of 1,4-Diazabicyclo[2.2.2]octane (DABCO) as a catalyst in decarboxylative acylation reactions represents a significant application in synthesizing α-keto and α,β-unsaturated amides or esters. This process underscores the strategic use of halogenated esters as substrates in catalyzed reactions to form value-added products without the need for metal catalysts, contributing to the advancement of green chemistry (Zhang et al., 2017).

Structural and Conformational Studies

  • X-ray Diffraction Analysis : The structural elucidation of bicyclic compounds, including those with halogen atoms, through X-ray diffraction analysis provides insights into their molecular geometry, conformation, and potential reactivity. This analytical technique is invaluable for understanding the spatial arrangement of atoms within a molecule and its implications for reactivity and interaction with other molecules (Moriguchi et al., 2014).

Properties

IUPAC Name

ethyl 4-bromo-3-chloro-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClO4/c1-2-15-10(14)6-4-3-5(16-9(4)13)7(11)8(6)12/h4-8H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKKDXLXBGLGRJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(C(C1Cl)Br)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.